(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate
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Overview
Description
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate is a complex organic compound with a unique structure that includes an indole ring, a benzyloxycarbonyl group, and a methylbutanamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via the reaction of the amine with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling Reactions: The coupling of the indole derivative with the protected amino acid derivative is achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection and Final Esterification: The final steps involve deprotection of the amino group and esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to the corresponding amine using hydrogenation with palladium on carbon (Pd/C).
Substitution: The indole nitrogen can undergo substitution reactions with alkyl halides to form N-alkylated indole derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzyloxycarbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate: Unique due to its specific combination of functional groups and stereochemistry.
Indole-3-acetic acid: Similar indole ring but different functional groups and biological activity.
N-Benzyloxycarbonyl-L-tryptophan: Similar benzyloxycarbonyl and indole moieties but different overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXBLPYMWJNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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